1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea
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Overview
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific enzyme that has been linked to various diseases, including cancer and Alzheimer's disease.
Scientific Research Applications
Therapeutic Applications
- Treatment of Bronchial Pneumonia : A heterocycle compound related to the specified chemical was synthesized and examined for its nursing and treatment applications against children's bronchial pneumonia. This study highlighted its biological activity and potential mechanism of action, including the inhibition of TNF-α and IL-1β release and NF-κB activation levels in the respiratory tract's epithelial cells (Xiao-fang Ding, Xiao Zhong, 2022).
Synthetic and Chemical Studies
- Synthesis of Biologically Active Compounds : Another study involved the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for many biologically active compounds, including potential anticancer molecules. This underlines the importance of such compounds in synthesizing small molecule inhibitors for cancer research (Linxiao Wang et al., 2016).
Pharmacological and Biochemical Studies
- Metabolism and Force Degradation Studies : Research focusing on the metabolism and force degradation of morpholinium derivatives suggests a keen interest in understanding the pharmacokinetics and stability of these compounds. Such studies are crucial for developing pharmaceuticals with predictable behaviors and safety profiles (B. Varynskyi, A. Kaplaushenko, 2019).
Agricultural and Environmental Applications
- Insecticidal Activities : Pyridine derivatives, including those with morpholinium groups, have been synthesized and evaluated for their toxicity against pests such as the cowpea aphid. This research illustrates the potential agricultural applications of such compounds in developing new insecticides (E. A. Bakhite et al., 2014).
Mechanism of Action
Target of Action
A compound with a similar structure, apixaban, is known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade
Mode of Action
Based on the structural similarity to apixaban, it might interact with its target by binding to the active site, thereby inhibiting the function of the target . Further experimental studies are required to confirm this hypothesis.
Biochemical Pathways
If the compound does indeed inhibit FXa like Apixaban, it would affect the coagulation cascade, a series of reactions that ultimately form a blood clot
Pharmacokinetics
A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It’s eliminated through renal excretion, metabolism, and biliary/intestinal excretion
Result of Action
If it acts like Apixaban, it could prevent the formation of blood clots by inhibiting FXa
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-23-14-4-2-13(3-5-14)20-11-12(10-15(20)21)17-16(22)18-19-6-8-24-9-7-19/h2-5,12H,6-11H2,1H3,(H2,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQHBPCVEAUSQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea |
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